molecular formula C8H11NO3 B13865705 Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Katalognummer: B13865705
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: STUSTCSHPCPDSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is a heterocyclic compound with a seven-membered ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted azepine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

methyl 7-oxo-1,2,3,4-tetrahydroazepine-5-carboxylate

InChI

InChI=1S/C8H11NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h5H,2-4H2,1H3,(H,9,10)

InChI-Schlüssel

STUSTCSHPCPDSJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=O)NCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.